molecular formula C20H15N3O6S B12209757 2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid

2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid

Cat. No.: B12209757
M. Wt: 425.4 g/mol
InChI Key: PBZDWGLJGMLVDZ-UHFFFAOYSA-N
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Description

2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid typically involves multiple stepsThe reaction conditions may vary, but common reagents include phthalic anhydride, thioamides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may include specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalimides and thiazolidine derivatives, such as:

Uniqueness

What sets 2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid apart is its unique combination of the 1,3-dioxoisoindoline and thiazolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H15N3O6S

Molecular Weight

425.4 g/mol

IUPAC Name

2-[[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid

InChI

InChI=1S/C20H15N3O6S/c24-16-11-5-1-2-6-12(11)17(25)22(16)9-10-23-18(26)15(30-20(23)29)21-14-8-4-3-7-13(14)19(27)28/h1-8,15,21H,9-10H2,(H,27,28)

InChI Key

PBZDWGLJGMLVDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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